[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate
CAS No.: 104786-62-1
Cat. No.: VC20746398
Molecular Formula: C36H59N2O7P
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104786-62-1 |
|---|---|
| Molecular Formula | C36H59N2O7P |
| Molecular Weight | 662.8 g/mol |
| IUPAC Name | [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
| Standard InChI | InChI=1S/C36H59N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-36(39)42-30-33-24-25-34(45-33)31-44-46(40,41)43-29-28-38-27-20-22-32-21-17-18-23-35(32)38/h17-18,20-23,27,33-34H,2-16,19,24-26,28-31H2,1H3,(H-,37,39,40,41)/t33-,34+/m0/s1 |
| Standard InChI Key | OLDMQSKCCHULOB-SZAHLOSFSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H]1CC[C@@H](O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
| SMILES | CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate is cataloged under several names in the scientific literature. The compound is commonly referred to as SRI 63-441, but also appears in research as Sandoz 63-441 or SDZ 63-441 . This phosphate-containing molecule has a Chemical Abstracts Service (CAS) registry number of 104786-62-1, providing a unique identifier for this specific chemical entity . The complex nomenclature reflects the compound's sophisticated structural arrangement and stereochemical configuration, which are crucial for its biological activity.
Molecular Structure and Physicochemical Properties
The chemical structure of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate features several key functional groups organized in a specific three-dimensional arrangement. The molecule contains an oxolane (tetrahydrofuran) ring with defined stereochemistry at the 2R and 5S positions, an octadecyl carbamoyl group, a phosphate linkage, and a quinolinium moiety. The comprehensive physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate
| Property | Value |
|---|---|
| Molecular Formula | C36H59N2O7P |
| Molecular Weight | 662.83700 g/mol |
| Exact Mass | 662.40600 |
| Polar Surface Area (PSA) | 123.33000 |
| LogP | 9.43880 |
| SMILES Notation | CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(COP([O-])(=O)OCC[N+]2=CC=CC3=CC=CC=C23)O1 |
The compound's relatively high molecular weight and LogP value of 9.43880 indicate significant lipophilicity . This characteristic influences the compound's distribution in biological systems and its ability to cross cell membranes. The polar surface area of 123.33000 suggests moderate hydrophilicity due to the presence of oxygen and nitrogen atoms, which can participate in hydrogen bonding with surrounding water molecules and biological targets .
Biological Activity and Mechanism of Action
Role as a Platelet Activating Factor Receptor Antagonist
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate functions primarily as a platelet activating factor (PAF) receptor antagonist . PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. By competitively binding to PAF receptors, this compound can prevent PAF-mediated cellular responses, which makes it valuable in studying inflammatory pathways and potential therapeutic interventions.
Research has demonstrated that this compound can inhibit PAF-induced aggregation of equine platelets, indicating its specificity for PAF receptors in certain mammalian systems . This antagonistic activity has made it a useful tool in investigating the role of PAF in various physiological and pathological processes, particularly in the context of inflammation and immune responses.
Analytical Detection and Identification Methods
Mass Spectrometry Imaging Applications
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been detected in various biological samples using advanced mass spectrometry imaging (MSI) techniques. Mass spectrometry has proven particularly valuable for identifying this compound in complex biological matrices and for visualizing its distribution in tissue samples .
The compound has been detected in several tissue types using matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) mass spectrometry techniques . When analyzed in positive ion mode, the protonated molecule [M+H]+ appears at approximately m/z 663.4, with slight variations in exact mass measurement depending on the specific experimental conditions and instrument calibration .
Tissue Distribution Profiles
Mass spectrometry imaging studies have detected [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate in multiple tissue types from different species, as summarized in Table 3. These findings provide valuable information about the compound's distribution in biological systems and potential sites of action.
Table 3: Detection of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate in Biological Samples
| Species | Tissue Type | MS Technique | m/z [M+H]+ | PPM Error |
|---|---|---|---|---|
| Mus musculus | Lung | MALDI (DHB) | 663.4026 | 16.0 |
| Mus musculus | Lung | MALDI (DHB) | 663.4062 | 10.6 |
| Mus musculus | Lung | MALDI (DHB) | 663.4030 | 15.4 |
| Mus musculus | Liver | MALDI (CHCA) | 663.4107 | 3.8 |
| Homo sapiens | Esophagus | DESI | 663.4088 | 6.7 |
| Homo sapiens | Esophagus | DESI | 663.4179 | 7.0 |
| Homo sapiens | Esophagus | DESI | 663.4094 | 5.8 |
| Homo sapiens | Esophagus | DESI | 663.4084 | 7.3 |
The detection of this compound in multiple tissue types suggests it may have wider biological distribution and effects than previously recognized . The relatively low parts-per-million (PPM) error rates in mass measurements provide confidence in the identification of this compound in complex biological matrices, demonstrating the power of modern analytical techniques for studying specialized molecules in biological systems.
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